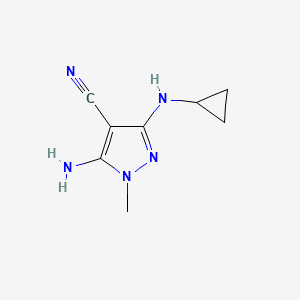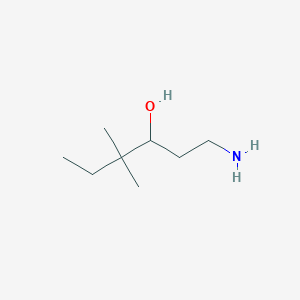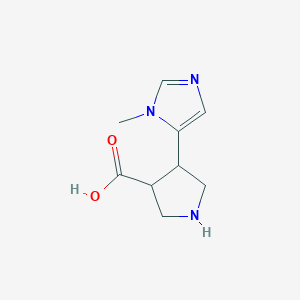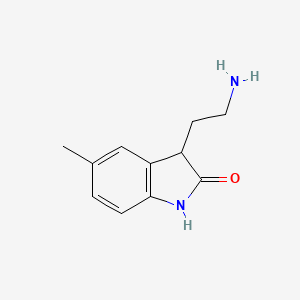
N-Cyclopropyl-2H-1,3-benzodioxol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-2H-1,3-benzodioxol-5-amine: is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a benzodioxole ring. It is primarily used in research and development projects due to its high purity and versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2H-1,3-benzodioxol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylamine and 1,3-benzodioxole derivatives. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: N-Cyclopropyl-2H-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the cyclopropyl or benzodioxole groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Applications De Recherche Scientifique
N-Cyclopropyl-2H-1,3-benzodioxol-5-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Cyclopropyl-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- N-Cyclopentyl-2H-1,3-benzodioxol-5-amine
- N-Cycloheptyl-2H-1,3-benzodioxol-5-amine
- 1,3-Benzodioxol-5-amine derivatives
Uniqueness: N-Cyclopropyl-2H-1,3-benzodioxol-5-amine is unique due to its cyclopropyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different alkyl groups attached to the benzodioxole ring .
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
N-cyclopropyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C10H11NO2/c1-2-7(1)11-8-3-4-9-10(5-8)13-6-12-9/h3-5,7,11H,1-2,6H2 |
Clé InChI |
NHHIQMDYORDNCR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid](/img/structure/B13221275.png)
![2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13221278.png)




![2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B13221309.png)
![3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13221315.png)
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B13221326.png)

![2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13221349.png)
![3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13221355.png)
